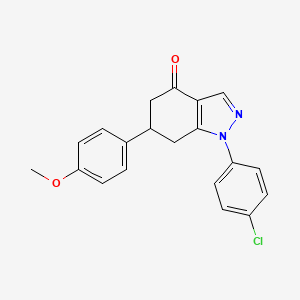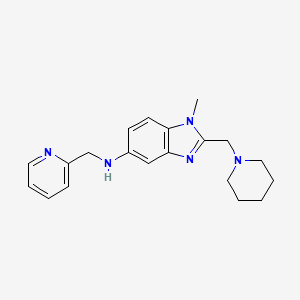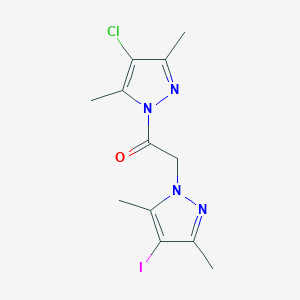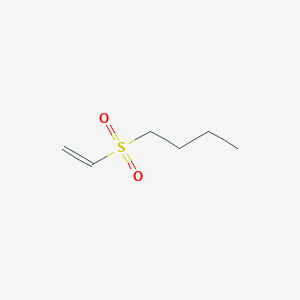![molecular formula C23H18N4O3S B11058531 4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzenesulfonamide](/img/structure/B11058531.png)
4-(6-oxo-3,4-diphenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a benzenesulfonamide group, which is often associated with various pharmacological properties.
Preparation Methods
The synthesis of 4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the synthesis process.
Chemical Reactions Analysis
4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.
Comparison with Similar Compounds
When compared to similar compounds, 4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrrolo[3,4-c]pyrazole core and a benzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Similar compounds include:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in the synthesis of dyes and pigments.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Utilized in medicinal chemistry for its potential therapeutic effects.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of 4-[6-OXO-3,4-DIPHENYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-1-BENZENESULFONAMIDE.
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-(6-oxo-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S/c24-31(29,30)18-13-11-17(12-14-18)27-22(16-9-5-2-6-10-16)19-20(15-7-3-1-4-8-15)25-26-21(19)23(27)28/h1-14,22H,(H,25,26)(H2,24,29,30) |
InChI Key |
FGCPVPFCNRPXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N)NN=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-acetylphenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058455.png)

![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)


![N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11058491.png)
![[5-(4-butoxy-3-ethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11058494.png)

![4-Hydroxy-3-(3-methoxybenzyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11058496.png)
![Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11058497.png)
![6-(4-chlorophenyl)-3-(3-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058502.png)

![3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11058511.png)
